Cas no 480438-67-3 (3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide)

3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide is a phenanthridine-based compound featuring acryloylamino functional groups, making it suitable for polymerization and cross-linking applications. Its structure includes a positively charged quaternary nitrogen center, enhancing solubility in polar solvents and reactivity in synthetic processes. The compound’s conjugated aromatic system contributes to potential fluorescence properties, useful in photochemical studies or as a probe in biochemical assays. The presence of acrylamide moieties allows for covalent incorporation into polymeric matrices, making it valuable in material science and surface modification. Its well-defined molecular structure ensures consistent performance in research and industrial applications requiring precise functionalization.
3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide structure
480438-67-3 structure
Product Name:3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide
CAS No:480438-67-3
MF:C27H24BrN3O2
MW:502.402365684509
CID:931704
PubChem ID:24879941
Update Time:2025-06-13

3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide Chemical and Physical Properties

Names and Identifiers

    • ETHIDIUM BROMIDE-N N'-BISACRYLAMIDE
    • N-[5-ethyl-6-phenyl-3-(prop-2-enoylamino)phenanthridin-5-ium-8-yl]prop-2-enamide,bromide
    • ETHIDIUM BROMIDE-N N-BISACRYLAMIDE
    • ETHIDIUM BROMIDE-N,N-BISACRYLAMIDE
    • 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide
    • N-[5-Ethyl-6-phenyl-3-(prop-2-enoylamino)phenanthridin-5-ium-8-yl]prop-2-enamide;bromide
    • 480438-67-3
    • 3,8-Diacrylamido-5-ethyl-6-phenylphenanthridin-5-ium bromide
    • Ethidium bromide-N,N'-bisacrylamide, 97%
    • DTXSID80584272
    • MDL: MFCD01075053
    • Inchi: 1S/C27H23N3O2.BrH/c1-4-25(31)28-19-12-14-21-22-15-13-20(29-26(32)5-2)17-24(22)30(6-3)27(23(21)16-19)18-10-8-7-9-11-18;/h4-5,7-17H,1-2,6H2,3H3,(H,28,31);1H
    • InChI Key: VVSGFSHAUFPBFM-UHFFFAOYSA-N
    • SMILES: [Br-].O=C(C=C)NC1C=CC2C3C=CC(=CC=3C(C3C=CC=CC=3)=[N+](CC)C=2C=1)NC(C=C)=O

Computed Properties

  • Exact Mass: 501.10519 g/mol
  • Monoisotopic Mass: 501.10519 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 701
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 502.4
  • Topological Polar Surface Area: 62.1
  • Surface Charge: 0
  • Tautomer Count: 13
  • XLogP3: nothing

Experimental Properties

  • Melting Point: 248-252 °C (lit.)

3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: 22-24/25
  • Storage Condition:2-8°C

3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
565121-100MG
3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide
480438-67-3 97%
100MG
¥887.32 2022-02-24

Additional information on 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide

Research Brief on 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide (CAS: 480438-67-3)

3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide (CAS: 480438-67-3) is a phenanthridine-based compound that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest scientific findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the compound's ability to interact with nucleic acids, particularly DNA, through intercalation. This property makes it a promising candidate for applications in anticancer therapy, where DNA-targeting agents are highly sought after. The acryloylamino groups in the molecule provide reactive sites for further functionalization, enabling the development of derivatives with enhanced specificity and reduced toxicity.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide exhibits significant cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The compound's mechanism of action was found to involve the induction of DNA damage and subsequent activation of apoptotic pathways. These findings suggest its potential as a lead compound for the development of novel anticancer agents.

Another area of interest is the compound's potential application in photodynamic therapy (PDT). Preliminary studies indicate that the phenanthridinium core can act as a photosensitizer, generating reactive oxygen species (ROS) upon light irradiation. This dual functionality—DNA intercalation and photosensitization—positions the compound as a versatile tool for targeted cancer therapy.

Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties, such as solubility and bioavailability. Current research efforts are focused on structural modifications to address these limitations while preserving its biological activity. Collaborative studies between academic institutions and pharmaceutical companies are underway to explore the clinical potential of this compound and its derivatives.

In conclusion, 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide represents a compelling area of research in chemical biology and drug discovery. Its unique structural features and multimodal mechanisms of action offer exciting opportunities for the development of next-generation therapeutics. Future studies will likely focus on expanding its applications beyond oncology, exploring its potential in antimicrobial and antiviral therapies.

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